molecular formula C17H23ClN4O2 B8478484 Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate

Tert-butyl 4-((4-amino-6-chloro-2-methylpyrimidin-5-YL)ethynyl)piperidine-1-carboxylate

Cat. No. B8478484
M. Wt: 350.8 g/mol
InChI Key: KKXPBFDHYAXZCJ-UHFFFAOYSA-N
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Patent
US09035051B1

Procedure details

Dissolve 6-chloro-5-iodo-2-methyl-pyrimidin-4-amine (20 g, 74.22 mmol), 4-ethynyl-piperidine-1-carboxylic acid tert-butyl ester (18.64 g, 89.06 mmol), and diisopropylamine (10.44 mL, 74.22 mmol) in THF (200 mL) in a 3-neck flask. Alternately evacuate and charge the flask with nitrogen 3 times. Add bis(triphenylphosphine)palladium(II) chloride (2.63 g, 3.71 mmol) and copper(I) iodide (0.713 g, 3.71 mmol) to the solution. Heat the mixture to between 50 to 55° C. for 16 h. Cool the mixture to RT and add more bis(triphenylphosphine)palladium(II) chloride (1.31 g, 1.86 mmol), copper(I) iodide (0.356 g, 1.86 mmol) and 4-ethynyl-piperidine-1-carboxylic acid tert-butyl ester (1.55 g, 7.42 mmol). Heat the mixture to 60° C. for 3.5 h. Cool the mixture to RT and concentrate under reduced pressure. Dilute the material with DCM (300 mL) and wash with saturated aqueous ammonium chloride solution (100 mL), water (100 mL), and saturated aqueous sodium chloride (100 mL). Dry the solution over MgSO4, filter, and concentrate under reduced pressure. Purify the residue using silica gel chromatography (800 g silica gel column) eluting with 20% to 100% EtOAc in hexanes. Concentrate the purified fractions to give the title compound as a pale orange powder (22.6 g, 86%). LC-ES/MS m/z (35Cl/37Cl) 351.2/353.1 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step One
Quantity
10.44 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.713 g
Type
catalyst
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Four
Quantity
1.31 g
Type
catalyst
Reaction Step Four
Name
copper(I) iodide
Quantity
0.356 g
Type
catalyst
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[C:3]=1I.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH:21]([C:24]#[CH:25])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(NC(C)C)(C)C>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[NH2:9][C:4]1[C:3]([C:25]#[C:24][CH:21]2[CH2:20][CH2:19][N:18]([C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:17])[CH2:23][CH2:22]2)=[C:2]([Cl:1])[N:7]=[C:6]([CH3:8])[N:5]=1 |^1:40,59|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)C)N)I
Name
Quantity
18.64 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#C
Name
Quantity
10.44 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.63 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
copper(I) iodide
Quantity
0.713 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#C
Name
Quantity
1.31 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.356 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternately evacuate
ADDITION
Type
ADDITION
Details
charge the flask with nitrogen 3 times
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to RT
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture to 60° C. for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute the material with DCM (300 mL)
WASH
Type
WASH
Details
wash with saturated aqueous ammonium chloride solution (100 mL), water (100 mL), and saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
WASH
Type
WASH
Details
eluting with 20% to 100% EtOAc in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the purified fractions

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1C#CC1CCN(CC1)C(=O)OC(C)(C)C)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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